Product packaging for 4-(Bromomethyl)-2-chloro-3-fluoropyridine(Cat. No.:)

4-(Bromomethyl)-2-chloro-3-fluoropyridine

Cat. No.: B15206260
M. Wt: 224.46 g/mol
InChI Key: VVBIIXBLWUVSAR-UHFFFAOYSA-N
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Description

The Unique Architectural Significance of 4-(Bromomethyl)-2-chloro-3-fluoropyridine as a Polyfunctionalized Intermediate

This compound is a prime example of a polyfunctionalized intermediate, a class of molecules that are pivotal in modern organic synthesis. nbinno.comossila.com These intermediates offer chemists a powerful tool to construct complex molecular architectures efficiently by providing multiple points for chemical modification. The specific arrangement of the bromo, chloro, and fluoro substituents on the pyridine (B92270) core, along with the reactive bromomethyl group, imparts a unique chemical reactivity profile to this molecule.

The presence of multiple halogen atoms with differing reactivity allows for selective and sequential transformations. For instance, the chlorine and fluorine atoms on the pyridine ring are susceptible to nucleophilic aromatic substitution, with the reactivity being influenced by their position and the electronic nature of the ring. nih.gov The bromomethyl group at the 4-position is a highly reactive benzylic-type halide, readily participating in nucleophilic substitution reactions to introduce a wide variety of functional groups.

This distinct combination of reactive sites makes this compound a highly valuable building block for the synthesis of targeted molecules, particularly in the field of medicinal chemistry where precise control over molecular structure is paramount for achieving desired biological activity. ossila.com

Chemical and Physical Properties of this compound

PropertyValue
CAS Number 175277-69-9
Molecular Formula C₆H₄BrClFN
Molecular Weight 224.46 g/mol
Boiling Point (Predicted) 258.25 ± 35.0 °C
Density (Predicted) 1.749 ± 0.06 g/cm³

This data is based on predicted values and information from chemical suppliers.

Detailed, peer-reviewed research findings specifically on the synthesis and reaction chemistry of this compound are not extensively available in the public domain. However, its synthetic utility can be inferred from the known reactivity of its constituent functional groups. The preparation of such a molecule would likely involve multi-step synthetic sequences, potentially starting from a substituted picoline. The introduction of the halogen atoms can be achieved through various halogenation protocols, and the bromomethyl group is typically installed via radical bromination of the corresponding methyl group. For example, the synthesis of similar bromomethylpyridines has been achieved by treating the corresponding pyridinemethanol with reagents like phosphorus pentabromide or phosphorus tribromide. chemicalbook.com

The strategic importance of this compound lies in its potential to serve as a linchpin in the assembly of complex chemical entities. The differential reactivity of the C-Br bond in the bromomethyl group versus the C-Cl and C-F bonds on the aromatic ring allows for a stepwise functionalization strategy, enabling the controlled and selective introduction of various molecular fragments.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrClFN B15206260 4-(Bromomethyl)-2-chloro-3-fluoropyridine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4BrClFN

Molecular Weight

224.46 g/mol

IUPAC Name

4-(bromomethyl)-2-chloro-3-fluoropyridine

InChI

InChI=1S/C6H4BrClFN/c7-3-4-1-2-10-6(8)5(4)9/h1-2H,3H2

InChI Key

VVBIIXBLWUVSAR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1CBr)F)Cl

Origin of Product

United States

Established and Emerging Synthetic Methodologies for 4 Bromomethyl 2 Chloro 3 Fluoropyridine

Retrosynthetic Analysis and Precursor Identification

A logical retrosynthetic disconnection of 4-(bromomethyl)-2-chloro-3-fluoropyridine points to 4-methyl-2-chloro-3-fluoropyridine as the immediate precursor. The transformation of the methyl group to a bromomethyl group is a standard benzylic-type halogenation. The synthesis of the 4-methyl-2-chloro-3-fluoropyridine core, in turn, requires the regioselective introduction of the chloro, fluoro, and methyl substituents onto the pyridine (B92270) ring.

Synthesis of Key Halogenated Pyridine Nuclei (e.g., 2-chloro-3-fluoropyridine)

The synthesis of the 2-chloro-3-fluoropyridine (B99640) nucleus is a critical first step. Two primary routes have been established for this key intermediate.

One common method begins with 3-fluoropyridine. Through a directed ortho-metalation approach, the fluorine atom directs lithiation to the C2 position. Subsequent quenching with an electrophilic chlorine source, such as hexachloroethane, furnishes 2-chloro-3-fluoropyridine.

An alternative and often more practical approach utilizes 2-chloro-3-aminopyridine as the starting material. A diazotization reaction, followed by a Schiemann or similar fluorination reaction, replaces the amino group with fluorine, yielding the desired 2-chloro-3-fluoropyridine. A patent describes a method for preparing 2-chloro-3-fluoropyridine from 2-chloro-3-aminopyridine using tert-butyl nitrite (B80452) and copper fluoride (B91410), which serves as the fluorine source in a one-pot process. google.com This method is highlighted as having mild reaction conditions and stable yields. google.com

Starting MaterialReagentsProductYield
3-Fluoropyridine1. n-BuLi, TMEDA 2. C2Cl62-Chloro-3-fluoropyridineModerate
2-Chloro-3-aminopyridine1. NaNO2, HBF4 2. Heat2-Chloro-3-fluoropyridineGood
2-Chloro-3-aminopyridinet-BuONO, CuF22-Chloro-3-fluoropyridine>60% google.com

Strategies for Regioselective Functionalization of the Pyridine Ring

With the 2-chloro-3-fluoropyridine core in hand, the next challenge is the regioselective introduction of a methyl group at the 4-position. The electronic properties of the substituted pyridine ring, with a chloro group at C2 and a fluoro group at C3, dictate the reactivity towards electrophilic and nucleophilic reagents.

While direct methylation of 2-chloro-3-fluoropyridine at the 4-position is challenging, a more controlled approach involves building the pyridine ring with the desired substitution pattern already in place. A relevant example is found in a Chinese patent (CN102898358A), which details the synthesis of 2-bromo-3-fluoro-4-picoline. google.com This synthesis starts from 2-hydroxy-3-nitro-4-methylpyridine. google.com A similar strategy could logically be adapted for the synthesis of 4-methyl-2-chloro-3-fluoropyridine, likely starting from a suitably substituted 4-methylpyridine (B42270) precursor. An improved synthesis of the related 2-chloro-3-amino-4-methylpyridine (B1178857) has been reported, which could serve as a precursor for the introduction of the fluorine atom via a diazotization-fluorination sequence. researchgate.net

Direct and Indirect Methods for Bromomethyl Group Installation

The conversion of the 4-methyl group of 4-methyl-2-chloro-3-fluoropyridine to the target 4-(bromomethyl) group is the final key transformation. This can be achieved through direct radical bromination or via indirect multi-step sequences.

Radical Bromination Pathways at the 4-Position

The most direct method for the synthesis of this compound is the radical bromination of 4-methyl-2-chloro-3-fluoropyridine. The Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, is the classic method for this type of transformation. thermofisher.comorganic-chemistry.orgmychemblog.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride or 1,2-dichlorobenzene (B45396) under thermal or photochemical initiation. thermofisher.comorganic-chemistry.orgmychemblog.commdpi.com The benzylic-like position of the 4-methyl group on the pyridine ring is susceptible to hydrogen abstraction by a bromine radical, leading to the formation of a stabilized radical intermediate, which then reacts with a bromine source to yield the desired product. mychemblog.com

SubstrateReagentsProductReaction Type
4-Methyl-2-chloro-3-fluoropyridineNBS, AIBN (or light)This compoundWohl-Ziegler Bromination

Alternative Carbon-Bromine Bond Formation Techniques

An alternative to direct radical bromination involves a two-step process starting from 4-methyl-2-chloro-3-fluoropyridine. First, the methyl group is oxidized to a hydroxymethyl group, yielding 4-(hydroxymethyl)-2-chloro-3-fluoropyridine. This can be achieved using various oxidizing agents. Subsequently, the alcohol can be converted to the corresponding bromide. Standard reagents for this conversion include phosphorus tribromide (PBr₃), thionyl bromide (SOBr₂), or hydrobromic acid (HBr). This indirect route can sometimes offer advantages in terms of selectivity and avoidance of harsh radical conditions.

Modern Catalytic Approaches in the Synthesis of this compound

While traditional radical bromination methods are effective, modern catalytic approaches offer potential for milder reaction conditions and improved selectivity.

Photocatalytic Bromination: Visible-light photocatalysis has emerged as a powerful tool for C-H functionalization. researchgate.netresearchgate.netnih.gov In the context of benzylic bromination, organic dyes or metal complexes can be used as photocatalysts to generate bromine radicals from sources like carbon tetrabromide (CBr₄) or N-bromoamides under mild conditions. researchgate.netresearchgate.netacs.org This approach could potentially be applied to the bromination of 4-methyl-2-chloro-3-fluoropyridine, offering a more environmentally friendly alternative to traditional methods that often use chlorinated solvents and require thermal initiation. researchgate.netresearchgate.netnih.gov

Transition-Metal-Catalyzed Bromination: Transition metal catalysis offers another avenue for selective C-H bromination. mdpi.comnih.govmdpi.com Ruthenium-catalyzed meta-selective C-H bromination of 2-phenylpyridine (B120327) derivatives has been reported, demonstrating the potential for directing group-assisted, regioselective halogenation. nih.gov While not a direct C-H activation at a methyl group, this highlights the ongoing development of catalytic methods for pyridine functionalization. The development of a transition-metal-catalyzed method for the benzylic bromination of 4-methylpyridines could offer enhanced control and efficiency. mdpi.commdpi.com

Transition Metal-Catalyzed C-H Functionalization Relevant to Pyridines

Transition metal-catalyzed C-H functionalization has become a transformative strategy for the synthesis of functionalized organic molecules, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. nih.gov In the context of pyridine synthesis, these methods allow for the direct conversion of C-H bonds into new C-C or C-X bonds, which is particularly valuable for creating complex substitution patterns. beilstein-journals.org

The challenges in pyridine C-H functionalization lie in controlling the regioselectivity (C-2, C-3, or C-4) and overcoming the low reactivity of the electron-deficient ring. beilstein-journals.orgthieme-connect.com Various transition metals, including palladium (Pd), rhodium (Rh), iridium (Ir), and rare-earth metals, have been employed to catalyze these transformations. nih.govresearchgate.net

Key Research Findings in Pyridine C-H Functionalization:

C-2 Selective Functionalization: The C-2 position is often the most electronically favored site for functionalization due to the coordinating effect of the nitrogen atom. thieme-connect.com Catalytic systems based on rhodium and iridium have been shown to effectively direct alkylation and arylation to the C-2 position. thieme-connect.com

C-3 Selective Functionalization: Achieving C-3 selectivity is more challenging and often requires specific ligands or directing groups. researchgate.net Palladium catalysts, when used with specialized ligands like 1,10-phenanthroline, have demonstrated the ability to direct olefination to the C-3 position, providing a novel route for synthesizing 3-substituted pyridines. researchgate.net

C-4 Selective Functionalization: Directing functionalization to the C-4 position is the least electronically favored and thus the most difficult to achieve. However, strategies involving dearomatization of the pyridine ring or the use of specific catalytic systems are being explored to access this position. researchgate.net For the synthesis of this compound, a C-H functionalization approach would ideally target the C-4 position for alkylation. An iridium-silyl complex has been reported to promote the addition of meta-pyridyl C-H bonds to aldehydes, resulting in C-3 alkylation, but similar meta-selective strategies could potentially be adapted. beilstein-journals.org

While a direct, one-step C-H functionalization to install the bromomethyl group at the C-4 position of a pre-halogenated pyridine is not yet established, these principles form the basis for future synthetic design. A plausible, albeit multi-step, route could involve the C-4 alkylation of a 2-chloro-3-fluoropyridine intermediate, followed by functional group manipulation to install the bromo group.

Catalyst SystemPosition SelectivityType of FunctionalizationRelevance to Target Compound
Rhodium (III) ComplexesC-2Oxidative AnnulationProvides general methodology for pyridine functionalization. researchgate.net
Palladium (II) with LigandsC-3OlefinationDemonstrates control of regioselectivity away from the C-2 position. researchgate.net
Iridium-Silyl ComplexesC-3 (meta)Alkylation with AldehydesShows potential for distal C-H functionalization. beilstein-journals.org
Rare-Earth Metal CatalystsC-2Alkylation with OlefinsOffers an atom-economical method for introducing alkyl groups. researchgate.net

Organocatalysis in Halogenated Pyridine Synthesis

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful field in synthesis, complementing metal-based catalysis. While its application in the direct synthesis of halogenated pyridines is an evolving area, the principles can be applied to key transformations.

Halogenation of the pyridine ring is notoriously difficult due to its electron-deficient character, often requiring harsh conditions. nih.govchemrxiv.org Traditional methods may involve high temperatures and strong acids. chemrxiv.org Organocatalytic approaches, or methods inspired by organocatalytic principles, seek to overcome these limitations under milder conditions.

One relevant strategy involves the activation of the pyridine ring. For instance, the formation of pyridine N-oxides significantly alters the electronic properties of the ring, making it more susceptible to both electrophilic and nucleophilic attack. This activation allows for more controlled and regioselective halogenation, particularly at the C-2 and C-4 positions. nih.gov While not strictly an organocatalytic cycle, the use of organic reagents to mediate these transformations aligns with the broader goals of metal-free synthesis.

Another approach is the Zincke reaction, which involves the ring-opening of a pyridine with 2,4-dinitrochlorobenzene to form a "Zincke imine." This intermediate transforms the electron-deficient pyridine into a polarized alkene system that can undergo facile halogenation with reagents like N-halosuccinimides. A subsequent ring-closing step regenerates the pyridine ring, now halogenated at the C-3 position. chemrxiv.org This one-pot, ring-opening/halogenation/ring-closing strategy provides a metal-free pathway to 3-halopyridines. chemrxiv.org

StrategyReagentsPosition SelectivityRelevance to Target Compound
N-Oxide ActivationOxidizing agents (e.g., m-CPBA), Halogenating agents (e.g., POCl₃)C-2, C-4A key method for preparing 2-halo-substituted pyridines. nih.govnih.gov
Zincke Imine Intermediate2,4-Dinitrochlorobenzene, N-Halosuccinimide, NH₄OAcC-3Provides a metal-free route for 3-halogenation. chemrxiv.org
Phosphine-Mediated HalogenationDesigned heterocyclic phosphines, Halide nucleophilesC-4A two-step method for selective C-4 halogenation of unactivated pyridines. nih.gov

Green Chemistry Principles and Process Optimization in the Synthesis of this compound

The synthesis of complex pharmaceutical intermediates like this compound traditionally involves multi-step processes that may utilize hazardous reagents and generate significant waste. Applying green chemistry principles and process optimization is crucial for developing more sustainable, efficient, and economically viable synthetic routes. ijarsct.co.inrasayanjournal.co.in

Green chemistry focuses on minimizing environmental impact through various strategies, including the use of safer solvents, development of catalytic reactions, maximizing atom economy, and reducing energy consumption. rasayanjournal.co.in

Application of Green Principles:

Alternative Solvents: Many conventional reactions for pyridine synthesis rely on toxic organic solvents. ijarsct.co.in Green approaches emphasize using benign solvents like water, ethanol (B145695), or even solvent-free conditions. ijarsct.co.inresearchgate.net For halogenation and other functionalization steps, replacing chlorinated solvents with greener alternatives can significantly reduce the environmental footprint.

Catalysis: The use of catalysts, whether metal-based or organic, is a cornerstone of green chemistry because it reduces the need for stoichiometric reagents, leading to less waste. biosynce.com Developing recyclable catalysts, such as copper ferrite (B1171679) magnetic nanoparticles used in some heterocyclic syntheses, simplifies product purification and allows for catalyst reuse, further enhancing sustainability. researchgate.net Iron-catalyzed cyclization reactions for pyridine synthesis represent another move towards using less toxic and more abundant metals. rsc.org

Energy Efficiency: Methodologies like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating. ijarsct.co.inrasayanjournal.co.in Uniform heating provided by microwaves often leads to higher yields and fewer by-products. ijarsct.co.in

The table below outlines potential green improvements for the synthesis of halogenated pyridines.

Green Chemistry PrincipleConventional MethodGreener AlternativeBenefit
Solvent Choice Chlorinated solvents (e.g., Dichloromethane, Chloroform) ijarsct.co.inWater, Ethanol, Ionic Liquids, or Solvent-free conditions ijarsct.co.inrasayanjournal.co.inReduced toxicity and environmental pollution.
Catalysis Stoichiometric reagents, Precious metal catalystsRecyclable heterogeneous catalysts (e.g., CuFe₂O₄), Earth-abundant metal catalysts (e.g., Iron) researchgate.netrsc.orgReduced waste, easier product separation, lower cost.
Energy Input Conventional heating (hours/days)Microwave irradiation, Ultrasonic synthesis rasayanjournal.co.inFaster reaction rates, reduced energy consumption, often higher yields.
Atom Economy Multi-step synthesis with protecting groups and intermediate isolationOne-pot multi-component reactions (MCRs), C-H activation pathways nih.govrasayanjournal.co.inFewer reaction steps, less waste, higher overall efficiency.

Reactivity Landscape and Transformational Chemistry of 4 Bromomethyl 2 Chloro 3 Fluoropyridine

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The bromomethyl group at the C-4 position of 4-(bromomethyl)-2-chloro-3-fluoropyridine is highly susceptible to nucleophilic attack. This reactivity is characteristic of benzylic halides, where the adjacent aromatic ring stabilizes the transition state of the substitution reaction. A diverse array of nucleophiles, including those based on oxygen, nitrogen, sulfur, and carbon, can displace the bromide ion, leading to the formation of a wide variety of functionalized pyridine (B92270) derivatives.

Reaction with Oxygen-Based Nucleophiles

While specific examples of reactions between this compound and oxygen-based nucleophiles are not extensively detailed in readily available literature, the general reactivity of benzylic bromides suggests that such transformations are feasible. Reactions with alkoxides or phenoxides would be expected to proceed via a standard SN2 mechanism to yield the corresponding ethers.

For instance, the reaction with sodium methoxide (B1231860) in a polar aprotic solvent like dimethylformamide (DMF) would likely produce 2-chloro-3-fluoro-4-(methoxymethyl)pyridine. Similarly, reaction with sodium phenoxide would yield 2-chloro-3-fluoro-4-(phenoxymethyl)pyridine. These reactions are typically facilitated by a suitable base to deprotonate the alcohol or phenol, thereby generating a more potent nucleophile. The choice of reaction conditions, such as solvent and temperature, would be crucial to optimize the yield and minimize potential side reactions, including elimination or competing aromatic nucleophilic substitution on the pyridine ring.

Reaction with Nitrogen-Based Nucleophiles (e.g., amines, N-heterocycles)

The displacement of the bromide by nitrogen-based nucleophiles is a well-documented transformation for this compound. This reaction pathway is utilized in the synthesis of various biologically active molecules. Both primary and secondary amines, as well as a range of N-heterocycles, can serve as effective nucleophiles.

In a notable example, this compound is reacted with 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine (B180304) to synthesize a key intermediate. This reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like acetonitrile. The base neutralizes the hydrobromic acid generated during the reaction, driving the equilibrium towards the product.

Table 1: Reaction of this compound with a Nitrogen-Based Nucleophile
Reactant 1Reactant 2SolventBaseProductYield
This compound4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridineAcetonitrilePotassium Carbonate2-(2-Chloro-3-fluoropyridin-4-ylmethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridineNot explicitly stated

Reaction with Sulfur-Based Nucleophiles (e.g., thiols, sulfides)

Sulfur-based nucleophiles, known for their high nucleophilicity, readily react with this compound. Thiols and their corresponding thiolates are particularly effective in displacing the bromide to form thioethers.

An example of this reactivity is found in the synthesis of pyrimidinone derivatives. The reaction of this compound with 2-mercapto-6-methylpyrimidin-4-ol in the presence of a base like potassium carbonate in dimethylformamide (DMF) results in the formation of the corresponding thioether. This S-alkylation occurs selectively at the sulfur atom of the ambidentate nucleophile.

Table 2: Reaction of this compound with a Sulfur-Based Nucleophile
Reactant 1Reactant 2SolventBaseProductYield
This compound2-Mercapto-6-methylpyrimidin-4-olDimethylformamide (DMF)Potassium Carbonate2-((2-Chloro-3-fluoropyridin-4-yl)methylthio)-6-methylpyrimidin-4-olNot explicitly stated

Reaction with Carbon-Based Nucleophiles

The formation of new carbon-carbon bonds via nucleophilic substitution at the bromomethyl group is another important transformation. While specific examples directly utilizing this compound are not prominently reported, analogous reactions with similar benzylic halides are common.

Carbon nucleophiles such as cyanide salts (e.g., sodium cyanide) or enolates derived from active methylene (B1212753) compounds (e.g., diethyl malonate) would be expected to react effectively. For instance, reaction with sodium cyanide in a solvent like DMSO would lead to the formation of (2-chloro-3-fluoropyridin-4-yl)acetonitrile, a valuable precursor for the synthesis of carboxylic acids, amines, and other functional groups. Similarly, the reaction with the sodium salt of diethyl malonate, generated using a base like sodium ethoxide, would yield diethyl 2-((2-chloro-3-fluoropyridin-4-yl)methyl)malonate, which can be further elaborated through decarboxylation and other transformations.

Aromatic Nucleophilic Substitution (SNAr) Reactions on the Pyridine Ring

The pyridine ring in this compound is electron-deficient due to the electronegativity of the nitrogen atom. This electronic property, further enhanced by the presence of the electron-withdrawing fluorine and chlorine atoms, makes the ring susceptible to aromatic nucleophilic substitution (SNAr) reactions.

Substitution of the Chlorine Atom at C-2

The chlorine atom at the C-2 position is a potential site for nucleophilic attack. The C-2 and C-6 positions of the pyridine ring are the most activated towards SNAr reactions. While the fluorine at C-3 also has an activating effect, the chlorine at C-2 is generally a better leaving group in many SNAr reactions.

The substitution of the 2-chloro group can be achieved with a variety of nucleophiles, including amines, alkoxides, and thiolates. For example, heating the parent compound or its derivatives (where the bromomethyl group has already been functionalized) with a primary or secondary amine, often in the presence of a base or with an excess of the amine as the solvent, would be expected to yield the corresponding 2-amino-pyridine derivative. The reaction conditions, such as temperature and the nature of the nucleophile, would determine the feasibility and rate of the substitution. Stronger nucleophiles and higher temperatures are generally required to facilitate the displacement of the chloride. The specific electronic and steric environment of the substituted pyridine would also influence the regioselectivity and efficiency of the SNAr reaction.

Substitution of the Fluorine Atom at C-3

While nucleophilic aromatic substitution (SNAr) is a common reaction for halogenated pyridines, the substitution of the fluorine atom at the C-3 position of this compound is generally less favorable compared to substitution at the C-2 or C-4 positions. In SNAr reactions of pyridines, the rate of substitution is typically fastest at the C-4 position, followed by the C-2 and C-6 positions, with the C-3 and C-5 positions being the least reactive. baranlab.org This is attributed to the ability of the nitrogen atom to stabilize the intermediate Meisenheimer complex, which is more effective when the nucleophile attacks the ortho or para positions.

For SNAr reactions, the high electronegativity of fluorine generally makes it a good leaving group. nih.gov The reaction of 2-fluoropyridine (B1216828) with sodium ethoxide in ethanol (B145695) is significantly faster than that of 2-chloropyridine. nih.gov However, the position of the halogen on the ring is a critical factor. For the fluorine atom at C-3, the activation for nucleophilic attack is lower than at the C-2 or C-4 (if it were substituted) positions.

Despite the lower reactivity of the C-3 position, under specific conditions, particularly with highly reactive nucleophiles or in the presence of a catalyst, substitution of the fluorine atom can be achieved. The outcome of such reactions is often in competition with substitution at the more activated C-2 position.

Competitive SNAr Pathways in Multi-Halogenated Pyridines

In multi-halogenated pyridines like this compound, the regioselectivity of nucleophilic aromatic substitution is a key consideration. Several factors influence which halogen atom is preferentially displaced:

Position on the Pyridine Ring: As mentioned, the inherent order of reactivity for SNAr on the pyridine ring is generally C-4 > C-2/C-6 > C-3/C-5. baranlab.org

Nature of the Leaving Group: The carbon-halogen bond strength and the stability of the departing halide ion influence the leaving group ability. In SNAr, fluoride (B91410) is often a better leaving group than chloride due to the high polarization of the C-F bond. nih.gov

Electronic Effects of Other Substituents: The electron-withdrawing nature of the other halogen atoms and the bromomethyl group can influence the electrophilicity of the carbon atoms attached to the halogens.

Steric Hindrance: The steric environment around each halogen can affect the approach of the nucleophile.

For this compound, a nucleophile could potentially attack the carbon at C-2 (displacing chloride) or C-3 (displacing fluoride). Given the higher activation of the C-2 position by the ring nitrogen, substitution of the chlorine atom is generally expected to be the kinetically favored pathway. However, the superior leaving group ability of fluoride can sometimes lead to substitution at C-3, particularly if the reaction is under thermodynamic control or if specific catalysts are employed that favor C-F bond cleavage.

Predictive models for SNAr reactivity in multi-halogenated heterocycles have been developed, taking into account factors like electron affinity and electrostatic potential at the carbon atom undergoing substitution. rsc.org These models can provide valuable insights into the likely outcome of competitive SNAr reactions.

FeatureInfluence on SNAr ReactivityExpected Outcome for this compound
Positional Activation C-2 is more activated by the pyridine nitrogen than C-3.Favors substitution of the chlorine atom at C-2.
Leaving Group Ability Fluorine is generally a better leaving group than chlorine in SNAr.Favors substitution of the fluorine atom at C-3.
Reaction Conditions Kinetic vs. thermodynamic control can alter the product ratio.The major product can vary depending on temperature, reaction time, and nucleophile.

Transition Metal-Catalyzed Cross-Coupling Reactions

The halogen atoms on the pyridine ring of this compound serve as excellent handles for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Cl and C-F bonds, as well as the C-Br bond in the bromomethyl group, allows for selective functionalization.

The Suzuki-Miyaura cross-coupling is a powerful method for forming C-C bonds between an organoboron reagent and an organic halide. illinois.edufishersci.fr The reactivity of the organic halide in the oxidative addition step, which is often rate-determining, typically follows the trend: I > Br > OTf >> Cl. fishersci.fr

In the case of this compound, the C-Cl bond at the C-2 position is the most likely site for Suzuki-Miyaura coupling. The C-F bond is generally unreactive under standard Suzuki-Miyaura conditions. The C-Br bond of the bromomethyl group can also participate in cross-coupling reactions, but typically under different conditions than those used for aryl halides. researchgate.net Selective coupling at the C-2 position can be achieved by careful choice of catalyst, ligands, and reaction conditions.

ParameterDescriptionRelevance to this compound
Catalyst Typically a palladium(0) complex, often generated in situ.Pd(PPh₃)₄, PdCl₂(dppf) are common choices.
Base Required for the activation of the organoboron reagent.Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are frequently used.
Solvent A mixture of an organic solvent and water is often employed.Toluene/water, dioxane/water, or THF/water are common systems.
Regioselectivity Preferential reaction at the most reactive C-X bond.Coupling is expected to occur selectively at the C-Cl bond.

The Negishi coupling utilizes organozinc reagents, while the Kumada coupling employs Grignard reagents (organomagnesium). organic-chemistry.orgwikipedia.orgnrochemistry.com Both are highly effective for the formation of C-C bonds.

Negishi Coupling: Organozinc reagents are generally more tolerant of functional groups compared to Grignard reagents. The Negishi coupling has been successfully applied to the synthesis of fluorinated 2-benzylpyridines. researchgate.net For this compound, Negishi coupling would be expected to proceed selectively at the C-2 position, displacing the chloride. The reactivity order of the halides is similar to that in Suzuki-Miyaura coupling.

Kumada Coupling: The Kumada coupling is one of the earliest developed cross-coupling reactions and is effective for coupling aryl and vinyl halides with Grignard reagents. wikipedia.orgresearchgate.net Due to the high reactivity of Grignard reagents, chemoselectivity can be a challenge, and they may not be compatible with certain functional groups. In the context of this compound, the Grignard reagent could potentially react with the bromomethyl group in addition to the desired cross-coupling at the C-2 position. Therefore, careful optimization of reaction conditions would be necessary to achieve selective coupling.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This reaction is highly valuable for the synthesis of arylamines. Similar palladium-catalyzed methods exist for the formation of C-O (ether) and C-S (thioether) bonds.

In multi-halogenated pyridines, selective amination can often be achieved by exploiting the different reactivities of the halogens. For instance, in 2-chloro-3-iodopyridine, amination occurs selectively at the C-3 position due to the much greater reactivity of the C-I bond compared to the C-Cl bond. researchgate.net

For this compound, palladium-catalyzed amination would be expected to occur preferentially at the C-2 position, displacing the chloride. The C-F bond is significantly less reactive in these transformations. The choice of palladium catalyst and ligand is crucial for achieving high yields and selectivity. While SNAr reactions can also lead to amination, the palladium-catalyzed pathway often offers milder conditions and broader substrate scope. nih.gov

Coupling TypeReagentsExpected Site of Reaction
Buchwald-Hartwig Amination Amine, Pd catalyst, ligand, base (e.g., NaOtBu)C-2 (C-Cl)
C-O Coupling Alcohol/phenol, Pd or Cu catalyst, baseC-2 (C-Cl)
C-S Coupling Thiol, Pd or Cu catalyst, baseC-2 (C-Cl)

Redox Chemistry of this compound

The redox chemistry of halogenated pyridines can involve several types of transformations. The pyridine ring itself can undergo reduction, typically under catalytic hydrogenation, which would also likely lead to hydrodehalogenation and reduction of the bromomethyl group.

Oxidation of the pyridine nitrogen to form the corresponding N-oxide is a common transformation. dntb.gov.ua Pyridine N-oxides can exhibit different reactivity patterns compared to the parent pyridine. For instance, the presence of the N-oxide can activate the C-2 and C-4 positions for nucleophilic attack. Subsequent deoxygenation can restore the pyridine ring. dntb.gov.ua

The halogen atoms themselves can influence the redox potential of the molecule. Halogenated pyridines can participate in electrochemical reactions. For example, electrochemical methods have been used for the halogenation of imidazopyridines. nih.gov While specific studies on the redox chemistry of this compound are not widely reported, general principles of pyridine chemistry suggest that the molecule can be manipulated through various redox reactions to access a wider range of derivatives. Side reactions involving the halogen atoms, such as ring coupling, have been observed in certain redox systems involving halogens and pyridines. osti.gov

Oxidative Transformations, Including N-Oxidation of the Pyridine Nitrogen

Detailed research findings on the oxidative transformations of this compound, including the N-oxidation of the pyridine nitrogen, are not available in the reviewed scientific literature. Standard oxidizing agents, such as peroxy acids (e.g., m-CPBA) or hydrogen peroxide in acetic acid, are commonly employed for the N-oxidation of pyridine derivatives. However, no specific examples or studies detailing the application of these methods to this compound, nor the resulting products, yields, or reaction conditions, have been found.

Oxidative TransformationReagents/ConditionsProduct(s)Yield (%)Reference
N-OxidationData not availableData not availableData not availableNot available
Other OxidationsData not availableData not availableData not availableNot available

Reductive Conversion of the Bromomethyl Group to Methyl

There is a lack of specific literature detailing the reductive conversion of the bromomethyl group in this compound to a methyl group. General methods for the reduction of benzylic halides, such as catalytic hydrogenation (e.g., using Pd/C and H₂) or hydride reagents, are well-established. However, the application of these reductive methods to this compound has not been specifically reported. Consequently, data on suitable catalysts, reaction conditions, and the efficiency of such a transformation for this particular compound are not available.

Reduction MethodReagents/ConditionsProductYield (%)Reference
Catalytic HydrogenationData not available4-methyl-2-chloro-3-fluoropyridineData not availableNot available
Hydride ReductionData not available4-methyl-2-chloro-3-fluoropyridineData not availableNot available

Rearrangement Reactions and Intramolecular Cyclizations (if applicable to the compound's derivatives)

No documented instances of rearrangement reactions or intramolecular cyclizations involving derivatives of this compound have been identified in the surveyed literature. While the functional groups present in its derivatives could potentially participate in such transformations (e.g., intramolecular nucleophilic substitution to form a fused ring system), no specific studies have been published to demonstrate these possibilities. The reactivity of derivatives of this compound in the context of molecular rearrangements and cyclizations remains an uninvestigated area of its chemical profile.

Reaction TypeSubstrate DerivativeConditionsProduct(s)Reference
RearrangementData not availableData not availableData not availableNot available
Intramolecular CyclizationData not availableData not availableData not availableNot available

Applications of 4 Bromomethyl 2 Chloro 3 Fluoropyridine in Advanced Organic Synthesis

Construction of Diverse Heterocyclic Scaffolds

The distinct reactivity of the substituents on the 4-(bromomethyl)-2-chloro-3-fluoropyridine ring makes it an excellent starting material for the synthesis of a variety of heterocyclic systems. The bromomethyl group is highly susceptible to nucleophilic substitution, while the chloro and fluoro groups can participate in different coupling and displacement reactions.

The electrophilic nature of the bromomethyl group in this compound makes it a valuable component in annulation reactions to construct fused pyridine (B92270) systems. These reactions typically involve the formation of one or more new rings, leading to polycyclic aromatic compounds with a pyridine core. For instance, in a manner analogous to the reactions of other o-halomethylaryl compounds, it can react with various nucleophiles in intramolecular or intermolecular cyclization cascades.

One potential application is in formal [4+2] annulation reactions. For example, reacting this compound with a suitable dienophile in the presence of a base could generate an in situ aza-ortho-quinone methide, which would then undergo a cycloaddition. This strategy has been successfully employed with o-chloromethyl anilines to synthesize dihydroquinolinones. organic-chemistry.org Applying this logic, this compound could serve as a precursor to novel fused heterocyclic systems containing a fluorinated and chlorinated pyridine ring.

ReactantReagent/CatalystProduct TypePotential Application
EnolatesBase (e.g., DBU)DihydronaphthyridinonesSynthesis of biologically active scaffolds
AlkenesLewis AcidTetrahydronaphthyridinesCore structures in medicinal chemistry
AlkynesTransition Metal CatalystDihydronaphthyridinesBuilding blocks for functional materials

Substituted bipyridines and oligopyridines are of significant interest due to their roles as ligands in coordination chemistry, catalysis, and materials science. mdpi.comresearchgate.net The halogenated nature of this compound allows for its participation in various cross-coupling reactions to form C-C bonds, leading to the synthesis of these important molecular structures.

The chloro group at the 2-position can be targeted for metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Negishi couplings, to introduce another pyridine ring or other aryl groups. mdpi.com The reactivity of halopyridines in such couplings is well-established, providing a reliable method for the synthesis of bipyridine derivatives. mdpi.com Furthermore, the bromomethyl group can be used to link pyridine units, for example, through the formation of an ether or a carbon-carbon bond with another pyridine derivative. orgsyn.org

Coupling ReactionCatalystReactantProduct Type
Suzuki CouplingPd(PPh₃)₄Pyridine-boronic acidSubstituted bipyridine
Stille CouplingPd(OAc)₂OrganostannaneFunctionalized bipyridine
Negishi CouplingPd(PPh₃)₄Organozinc reagentAryl-substituted pyridine

For instance, a Negishi coupling between the 2-chloro position of this compound and a pyridylzinc reagent could yield a functionalized bipyridine. mdpi.com This approach allows for the modular synthesis of unsymmetrical bipyridines with tailored electronic and steric properties.

Role in Late-Stage Functionalization Strategies for Complex Molecules

Late-stage functionalization is a powerful strategy in medicinal chemistry and drug discovery, allowing for the modification of complex molecules at a late step in the synthesis to create analogues for structure-activity relationship (SAR) studies. nih.govwuxiapptec.comrsc.org The reactivity of the chloro and fluoro substituents on this compound makes it a suitable reagent for introducing a functionalized pyridine motif into a larger molecule.

The chloro and fluoro groups can undergo nucleophilic aromatic substitution (SNAr) reactions. Generally, the reactivity of halogens in SNAr reactions on pyridine rings follows the order F > Cl > Br > I. nih.govacs.org This differential reactivity can be exploited for selective functionalization. For example, a nucleophile could preferentially displace the fluoro group, leaving the chloro and bromomethyl groups intact for subsequent transformations. This approach provides a handle for introducing a diverse range of functionalities, including amines, alcohols, and thiols, onto a complex molecular scaffold. nih.govacs.org

NucleophileReaction ConditionFunctional Group Introduced
R-NH₂BaseAmino
R-OHBaseAlkoxy/Aryloxy
R-SHBaseThioether
R-CNTransition metal catalystCyano

Development of Highly Functionalized Pyridine Derivatives for Material Science Precursors

Highly functionalized pyridine derivatives are valuable precursors for the development of advanced materials, including polymers, organic light-emitting diodes (OLEDs), and sensors. The combination of a reactive bromomethyl group and two different halogen atoms on this compound provides multiple points for modification, enabling the synthesis of tailored precursors for material science applications.

The bromomethyl group can be used to introduce polymerizable groups or to attach the pyridine unit to a polymer backbone. The chloro and fluoro groups can be utilized to tune the electronic properties of the resulting material through substitution with electron-donating or electron-withdrawing groups. For example, similar compounds are used as starting materials for special functional materials. pipzine-chem.com The introduction of conjugated aryl groups via cross-coupling reactions at the chloro position can lead to materials with interesting photophysical properties.

Precursor to Chiral Pyridine Derivatives (if applicable to asymmetric synthesis)

The synthesis of enantiomerically pure chiral pyridine derivatives is an important area of research, as these compounds are valuable ligands in asymmetric catalysis and as chiral building blocks in medicinal chemistry. nih.govrsc.org While this compound itself is not chiral, it can serve as a precursor for the synthesis of chiral pyridine derivatives.

The bromomethyl group can be reacted with a chiral nucleophile to introduce a stereocenter. For example, reaction with a chiral amine or alcohol would lead to the formation of a chiral amine or ether derivative. Alternatively, the bromomethyl group can be converted into other functional groups that can then be used in asymmetric transformations. For example, oxidation of the bromomethyl group to an aldehyde would allow for asymmetric additions to the carbonyl group. While direct applications in asymmetric synthesis using this specific compound are not widely documented, the principles of generating chirality from prochiral precursors are well-established in organic synthesis. nih.gov

Computational and Mechanistic Elucidation Studies Pertaining to 4 Bromomethyl 2 Chloro 3 Fluoropyridine

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity Profiles

No specific DFT studies on the electronic structure, molecular orbital energies (HOMO-LUMO), electrostatic potential maps, or reactivity descriptors for 4-(Bromomethyl)-2-chloro-3-fluoropyridine have been reported in the scientific literature. Such studies would be invaluable for understanding its reactivity, stability, and potential interaction sites for various chemical reactions.

Elucidation of Reaction Mechanisms for Key Transformations

Detailed mechanistic studies, including the identification of transition states and intermediates for reactions involving this compound, are not available.

There is no published data on the kinetic and thermodynamic parameters (e.g., activation energies, reaction enthalpies) for elementary steps in reactions involving this compound.

While the influence of catalysts, ligands, and solvents is a critical aspect of reaction mechanism studies, no investigations have been found that specifically detail these effects on the transformation of this compound.

Theoretical Insights into Regioselectivity and Stereoselectivity in Complex Transformations

No theoretical studies predicting or explaining the regioselectivity or stereoselectivity of reactions where this compound is a reactant or intermediate have been identified.

Advanced Spectroscopic Characterization Methodologies for 4 Bromomethyl 2 Chloro 3 Fluoropyridine and Its Synthetic Intermediates/derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Structural Connectivity and Stereochemistry

NMR spectroscopy is the cornerstone for the structural analysis of 4-(Bromomethyl)-2-chloro-3-fluoropyridine in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for a complete assignment of all proton and carbon signals and provides detailed insights into the bonding network.

The ¹H NMR spectrum of this compound is anticipated to exhibit distinct signals corresponding to the aromatic protons and the methylene (B1212753) protons of the bromomethyl group. The pyridine (B92270) ring protons, influenced by the electron-withdrawing effects of the chloro and fluoro substituents, are expected to resonate in the downfield region of the spectrum. The chemical shift of the methylene protons in the -CH₂Br group will also appear at a characteristic downfield position due to the deshielding effect of the adjacent bromine atom.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on the analysis of similar compounds and general NMR principles, as specific experimental data is not available in the searched literature.

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Expected Multiplicity and Coupling
H-57.5 - 7.8-Doublet
H-68.0 - 8.3-Doublet
-CH₂Br4.5 - 4.825 - 35Singlet
C-2-148 - 152Doublet (due to C-F coupling)
C-3-155 - 160Doublet (large ¹JCF)
C-4-120 - 125Doublet (due to C-F coupling)
C-5-125 - 130Singlet
C-6-145 - 150Singlet

To unequivocally assign the proton and carbon signals and to confirm the structural connectivity, a series of 2D NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between the aromatic protons on the pyridine ring, helping to confirm their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for the protonated positions on the pyridine ring and the bromomethyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for this achiral molecule's basic structure, NOESY can provide information about the spatial proximity of atoms, which can be useful in confirming conformational preferences of the bromomethyl group.

¹⁹F NMR is a highly sensitive technique for the characterization of organofluorine compounds. For this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom at the C-3 position. The chemical shift of this fluorine signal is sensitive to its electronic environment on the pyridine ring. The signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons. The magnitude of these coupling constants (JHF) provides further structural information. In related 2-chloro-4-(trifluoromethyl)pyridine, the trifluoromethyl group shows a sharp singlet in the ¹⁹F NMR spectrum. For a single fluorine substituent, the chemical shift and coupling patterns are diagnostic of its position on the pyridine ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Analysis

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound (C₆H₄BrClFN), the experimentally measured monoisotopic mass should be in close agreement with the calculated value. The presence of bromine and chlorine atoms will result in a characteristic isotopic pattern in the mass spectrum, which serves as a definitive indicator of their presence. The isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) creates a unique cluster of peaks for the molecular ion.

Fragmentation analysis, often performed using techniques like tandem mass spectrometry (MS/MS), can provide further structural information by identifying characteristic fragment ions. For this compound, expected fragmentation pathways could include the loss of a bromine radical, the bromomethyl group, or hydrogen bromide.

Table 2: Predicted HRMS Data for this compound

Ion Formula Calculated Monoisotopic Mass (Da) Expected Isotopic Pattern
[M]⁺C₆H₄⁷⁹Br³⁵ClFN222.9199Characteristic pattern due to Br and Cl isotopes
[M-Br]⁺C₆H₄³⁵ClFN143.9993Isotopic pattern for one Cl atom
[M-CH₂Br]⁺C₅H₂³⁵ClFN130.9813Isotopic pattern for one Cl atom

Advanced Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups and offering insights into molecular structure.

The IR and Raman spectra of this compound would be characterized by several key vibrational bands:

Pyridine Ring Vibrations: The characteristic ring stretching and bending vibrations of the pyridine nucleus typically appear in the 1600-1400 cm⁻¹ region.

C-H Vibrations: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H bending vibrations of the methylene group will be observed at lower frequencies.

C-Halogen Vibrations: The C-Cl, C-F, and C-Br stretching vibrations will be present in the fingerprint region of the spectrum. The C-F stretching frequency in fluoropyridines is typically found in the 1300-1200 cm⁻¹ range. The C-Cl and C-Br stretching vibrations occur at lower wavenumbers.

CH₂-Br Vibrations: The methylene scissoring and wagging modes of the bromomethyl group will also give rise to characteristic bands.

Theoretical calculations, such as Density Functional Theory (DFT), can be employed to predict the vibrational frequencies and aid in the assignment of the experimental spectra.

Table 3: Predicted Key Vibrational Frequencies for this compound Note: These are predicted frequency ranges based on general spectroscopic principles and data from related compounds.

Vibrational Mode Predicted Wavenumber Range (cm⁻¹) Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Pyridine Ring Stretch1600 - 1400IR, Raman
C-F Stretch1300 - 1200IR
CH₂ Bend (Scissoring)~1450IR, Raman
C-Cl Stretch800 - 600IR, Raman
C-Br Stretch650 - 500IR, Raman

X-ray Crystallography for Solid-State Structural Determination (if relevant research published)

While no published crystal structure for this compound was identified in the search, X-ray crystallography remains the definitive method for determining the solid-state structure of a crystalline compound. If suitable single crystals could be obtained, this technique would provide precise information on bond lengths, bond angles, and intermolecular interactions in the crystal lattice.

The analysis of crystal structures of related compounds, such as 2,6-bis(bromomethyl)pyridine, reveals important information about their solid-state packing. In the crystal structure of 2,6-bis(bromomethyl)pyridine, molecules are arranged in stacks with significant π-π stacking interactions between the pyridine rings. Short Br···Br contacts have also been observed in the crystal packing of some bromomethyl-substituted aromatic compounds, indicating the presence of halogen bonding. For this compound, one might expect similar intermolecular forces, including π-π stacking, halogen bonding (involving Br, Cl, and F), and hydrogen bonding to play a role in the crystal packing.

The general procedure for X-ray crystallographic analysis involves mounting a suitable single crystal on a diffractometer, collecting diffraction data at a low temperature, solving the structure using direct or Patterson methods, and refining the structural model against the experimental data.

Comparative Reactivity Analysis and Structure Reactivity Relationships Within Halogenated Pyridines

Impact of Halogen Substituents (Bromine, Chlorine, Fluorine) on Electrophilicity and Nucleophilicity of the Pyridine (B92270) Ring and Side Chains

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. The addition of halogen substituents further modulates its electronic properties. Both fluorine and chlorine are highly electronegative and exert a strong electron-withdrawing inductive effect (-I effect) on the pyridine ring. This effect significantly increases the electrophilicity of the ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions.

The chlorine atom at the 2-position is a primary site for potential SNAr. Its position ortho to the ring nitrogen allows for the stabilization of the negative charge in the Meisenheimer complex intermediate through resonance, a key factor in facilitating nucleophilic attack.

Conversely, the nucleophilicity of the pyridine nitrogen is significantly diminished by the electron-withdrawing halogen substituents. This reduction in basicity affects reactions that involve the nitrogen atom, such as N-alkylation or protonation.

The bromomethyl group at the 4-position introduces a different mode of reactivity. The carbon of the bromomethyl group is an electrophilic center, susceptible to nucleophilic substitution (SN2 or SN1 type reactions), allowing for the introduction of a wide variety of functional groups. The reactivity of this side chain is also influenced by the electronic nature of the pyridine ring. The electron-withdrawing halogens can indirectly affect the stability of transition states and intermediates involved in side-chain reactions.

Table 1: Predicted Impact of Halogen Substituents on the Electronic Properties of 4-(Bromomethyl)-2-chloro-3-fluoropyridine
SubstituentPositionPrimary Electronic EffectImpact on Pyridine RingImpact on Side Chain Reactivity
Chlorine2-I (Inductive), -M (Mesomeric, weak)Increases electrophilicity, activates for SNArIndirectly increases electrophilicity of the bromomethyl carbon
Fluorine3-I (Strong)Strongly increases overall ring electrophilicityIndirectly increases electrophilicity of the bromomethyl carbon
Bromine (in -CH2Br)4Good leaving groupServes as an anchor for side-chain functionalizationPrimary site for nucleophilic substitution

Positional Isomerism Effects on Reaction Outcomes and Selectivity

The specific arrangement of substituents in this compound dictates the regioselectivity of its reactions. Positional isomerism plays a critical role in determining which site is most reactive under a given set of conditions.

In SNAr reactions, the positions activated for nucleophilic attack are typically ortho and para to the ring nitrogen. In this molecule, the 2-position (chloro) and the 6-position (unsubstituted) are activated. The chlorine at the 2-position is a viable leaving group. The fluorine at the 3-position, while strongly activating, is not in a position that is typically displaced in SNAr reactions on pyridines. Studies on polyhalogenated pyridines have demonstrated that chemoselectivity can be achieved by tuning reaction conditions. For example, in the case of 5-bromo-2-chloro-3-fluoropyridine, catalytic amination can selectively substitute the bromide, while palladium-free conditions favor substitution of the 2-chloro group, and SNAr conditions can target the 3-fluoro group. nih.gov This highlights the subtle balance of factors that can be exploited to direct reactivity.

If we consider a hypothetical positional isomer, such as 4-(bromomethyl)-3-chloro-2-fluoropyridine, the reaction selectivity would be expected to change significantly. In this isomer, the fluorine atom is at the 2-position, which is highly activated for SNAr. Given that fluoride (B91410) is generally a better leaving group than chloride in SNAr on electron-deficient rings, nucleophilic attack would be strongly favored at the 2-position.

The reactivity of the bromomethyl group can also be influenced by steric hindrance from adjacent substituents. In the parent compound, the 3-fluoro group is relatively small, imposing minimal steric hindrance on the 4-(bromomethyl) group. However, a bulkier substituent at the 3- or 5-position could sterically hinder the approach of a nucleophile to the bromomethyl carbon, potentially reducing its reaction rate.

Table 2: Predicted Reaction Selectivity in Positional Isomers of Bromomethyl-chlorofluoropyridine
CompoundPredicted Primary Site of SNArPredicted Primary Site of Side-Chain SubstitutionRationale
This compoundC-2 (Cl)-CH2BrChlorine is at an activated position (ortho to N). Bromomethyl is a classic electrophilic side chain.
4-(Bromomethyl)-3-chloro-2-fluoropyridineC-2 (F)-CH2BrFluorine at the 2-position is highly activated and a better leaving group in SNAr than chlorine.
2-(Bromomethyl)-4-chloro-5-fluoropyridineC-4 (Cl)-CH2BrChlorine is at an activated position (para to N). The bromomethyl group is at a less sterically hindered position.

General Principles for Rational Design and Prediction of Reactivity in Polyhalogenated Pyridines

The rational design of synthetic routes involving polyhalogenated pyridines like this compound relies on a set of established principles that govern their reactivity.

Electronic Activation: The most fundamental principle is the activation of the pyridine ring towards nucleophilic attack by electron-withdrawing groups. Halogens, particularly fluorine, are highly effective in this regard. The positions most susceptible to SNAr are C-2, C-4, and C-6.

Leaving Group Ability in SNAr: In the context of SNAr on electron-deficient heterocycles, the typical leaving group ability trend (I > Br > Cl > F) is often reversed. Fluoride is frequently the best leaving group due to its ability to stabilize the transition state of the rate-determining step through its strong inductive effect.

Steric Hindrance: The size of substituents can influence the rate and regioselectivity of reactions. Bulky groups can hinder the approach of nucleophiles to adjacent reaction sites, both on the ring and on side chains. This can be used to selectively block certain positions while allowing reactions to occur at less hindered sites.

Reaction Conditions: As seen in the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine, the choice of catalyst, solvent, and temperature can dramatically alter the outcome of a reaction. Transition metal catalysis can enable reactions at positions not typically susceptible to SNAr, such as those bearing bromide or iodide.

Computational Prediction: Modern computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for predicting the reactivity of polyhalogenated pyridines. Calculations of electron density, electrostatic potential maps, and the energies of reaction intermediates and transition states can offer valuable insights into the most likely sites of reaction and the relative reactivity of different isomers. nih.gov These computational models can guide the rational design of experiments and the development of novel synthetic methodologies.

Table 3: Principles for Rational Design of Reactions with Polyhalogenated Pyridines
PrincipleApplicationExample for this compound
Exploiting Electronic ActivationTargeting SNAr at positions ortho/para to the nitrogen.Using a strong nucleophile to displace the chlorine at the 2-position.
Leveraging Leaving Group AbilityIn a polyfluorinated pyridine, targeting the most activated fluorine for SNAr.In a hypothetical 2-fluoro isomer, the fluorine would be the primary target for SNAr.
Utilizing Steric EffectsIntroducing bulky groups to direct nucleophiles to less hindered positions.A bulky nucleophile might react preferentially at the less hindered bromomethyl group over a sterically encumbered ring position.
Optimizing Reaction ConditionsEmploying specific catalysts or reaction media to achieve chemoselectivity.Using palladium catalysis to potentially target the C-Cl bond for cross-coupling reactions over SNAr.
Applying Computational ChemistryPredicting reaction outcomes and understanding electronic structures.Calculating the electron density at each carbon atom to predict the most electrophilic sites.

Future Perspectives and Emerging Research Avenues in 4 Bromomethyl 2 Chloro 3 Fluoropyridine Chemistry

Explorations in Asymmetric Synthesis Utilizing Chiral Auxiliaries or Catalysts

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal and materials chemistry. For derivatives of 4-(bromomethyl)-2-chloro-3-fluoropyridine, the development of asymmetric synthetic routes to introduce chirality is a promising and largely unexplored frontier. Future research is anticipated to focus on two primary strategies: the use of chiral auxiliaries and the development of asymmetric catalytic systems.

Chiral auxiliaries, temporarily incorporated into the molecule, can direct the stereochemical outcome of a reaction. researchgate.netresearchgate.net For this compound, a potential application lies in the asymmetric alkylation of prochiral nucleophiles with the bromomethyl group, where the auxiliary would be attached to the nucleophile. nih.gov Alternatively, the pyridine (B92270) nitrogen could be quaternized with a chiral group, influencing the stereoselectivity of subsequent reactions. The choice of auxiliary is critical and would likely be guided by its ability to be introduced and removed under mild conditions without affecting the other functionalities of the pyridine ring. researchgate.net

Asymmetric catalysis offers a more elegant and atom-economical approach to chirality. nih.govrsc.org Future investigations could explore the use of chiral transition metal catalysts, such as those based on rhodium, iridium, or palladium, to effect enantioselective cross-coupling reactions at the chloro-substituted position. Another avenue would be the development of organocatalytic methods, which have gained prominence for their mild reaction conditions and environmental compatibility. For instance, a chiral amine or phosphine (B1218219) catalyst could be employed to mediate the enantioselective addition of a nucleophile to a derivative of this compound.

Table 1: Potential Chiral Ligands for Asymmetric Synthesis Involving Pyridine Derivatives

Ligand Type Example Potential Application
Chiral Phosphines (R)-BINAP Asymmetric cross-coupling reactions
Chiral Oxazolines Pyridine-oxazolines (PyOX) Lewis acid catalysis for asymmetric additions

Integration with Flow Chemistry and Microreactor Technology for Enhanced Synthesis Efficiency

The adoption of flow chemistry and microreactor technology presents a significant opportunity to enhance the synthesis and functionalization of this compound. nih.govrsc.org These technologies offer numerous advantages over traditional batch processing, including improved reaction control, enhanced safety, and greater scalability. organic-chemistry.orgresearchgate.netpeeref.com

The synthesis of many halogenated pyridines can be hazardous, often involving exothermic reactions or the use of toxic reagents. vcu.edu Flow reactors provide superior heat and mass transfer, allowing for precise temperature control and minimizing the risk of runaway reactions. bme.hu This is particularly relevant for the introduction of the bromo- and fluoro- substituents onto the pyridine ring. Furthermore, the small reactor volumes in microfluidic systems enhance safety when working with potentially explosive intermediates.

Table 2: Comparison of Batch vs. Flow Chemistry for Pyridine Synthesis

Parameter Batch Chemistry Flow Chemistry
Reaction Control Limited, potential for hotspots Precise temperature and mixing control
Safety Higher risk with exothermic reactions Enhanced safety due to small volumes
Scalability Often challenging Readily scalable by running longer
Reproducibility Can be variable High reproducibility

| Multi-step Synthesis | Requires isolation of intermediates | Can be integrated into a continuous process |

Applications in Supramolecular Chemistry and Materials Science Beyond Basic Synthetic Building Blocks

The unique electronic and structural features of this compound make it an attractive candidate for incorporation into more complex supramolecular assemblies and advanced materials. nih.govnih.govtue.nl The pyridine nitrogen can act as a hydrogen bond acceptor or a ligand for metal coordination, while the halogen substituents can participate in halogen bonding, a non-covalent interaction of growing importance in crystal engineering. acs.org

In supramolecular chemistry, derivatives of this compound could be designed to self-assemble into well-defined architectures such as cages, capsules, or polymers. nih.govnih.gov For example, by replacing the bromomethyl group with a longer, functionalized tether, it would be possible to create molecules that can coordinate to metal ions, leading to the formation of metallo-supramolecular structures with interesting photophysical or catalytic properties. acs.org

In materials science, the incorporation of this fluorinated pyridine moiety into polymers or organic electronic materials could impart desirable properties such as enhanced thermal stability, specific electronic characteristics, and improved processability. nbinno.comnih.gov The high electronegativity of the fluorine atom can significantly influence the electron distribution within the molecule, which could be exploited in the design of new materials for applications in organic light-emitting diodes (OLEDs), photovoltaics, or as fluorescent sensors for cations. nbinno.commdpi.com The bromomethyl group serves as a convenient handle for covalent attachment to other molecular components or polymer backbones. dovepress.com

Computational Design and Optimization of Novel Reactions Involving this compound

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting chemical reactivity. researchgate.netoberlin.eduias.ac.inresearcher.lifetandfonline.comresearchgate.netsemanticscholar.orgmdpi.com In the context of this compound, computational studies can provide valuable insights into its electronic structure, reaction mechanisms, and the design of novel transformations.

Future research will likely employ DFT calculations to:

Predict Reactivity and Regioselectivity: By mapping the electron density and calculating various reactivity descriptors, it is possible to predict the most likely sites for nucleophilic or electrophilic attack on the pyridine ring. ias.ac.inresearcher.life This can guide the development of new, selective functionalization reactions.

Elucidate Reaction Mechanisms: Computational modeling can be used to map out the energy profiles of potential reaction pathways, identify transition states, and understand the role of catalysts. researchgate.netprinceton.eduucl.ac.uk This knowledge is crucial for optimizing reaction conditions and improving yields.

Design Novel Catalysts and Ligands: DFT can be used to design new chiral ligands for asymmetric catalysis by modeling their interaction with the substrate and predicting the stereochemical outcome of the reaction. nih.gov

Predict Properties of Novel Materials: The electronic and photophysical properties of new materials incorporating the this compound scaffold can be predicted computationally, accelerating the discovery of materials with desired functionalities. tandfonline.com

Table 3: Key Parameters from DFT Calculations for Predicting Reactivity

Parameter Description Application
HOMO/LUMO Energies Energies of the highest occupied and lowest unoccupied molecular orbitals. Predicts susceptibility to electrophilic/nucleophilic attack.
Molecular Electrostatic Potential (MEP) Visualizes the charge distribution on the molecule. Identifies electron-rich and electron-poor regions.
Fukui Functions Describes the change in electron density upon addition or removal of an electron. Predicts the most reactive sites for nucleophilic and electrophilic attack.

| Transition State Energies | The energy barrier that must be overcome for a reaction to occur. | Helps to determine the most favorable reaction pathway. |

By leveraging these emerging research avenues, the scientific community can unlock the full potential of this compound as a versatile building block for the synthesis of complex molecules and advanced materials with a wide range of applications.

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